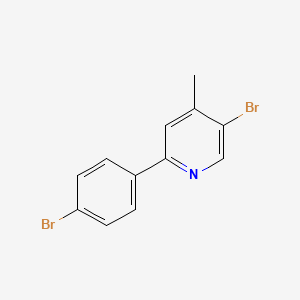
4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₈H₉FO₃S. It is a derivative of benzene, characterized by the presence of hydroxy, methyl, and sulfonyl fluoride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-Hydroxy-3,5-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid.
Reduction: Formation of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biological molecules. This reactivity is exploited in enzyme inhibition studies, where the compound irreversibly inhibits enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzene-1-sulfonic acid
- 4-Hydroxy-3,5-dimethylbenzene-1-sulfonamide
- 4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl chloride
Uniqueness
4-Hydroxy-3,5-dimethylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonyl chloride counterparts. This makes it particularly valuable in applications requiring selective modification of nucleophilic sites.
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO3S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4,10H,1-2H3 |
InChI Key |
ZIPUMRGZZGNMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


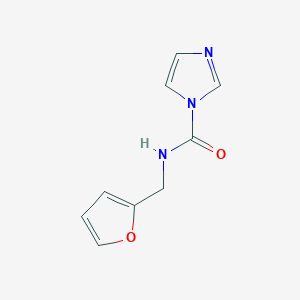
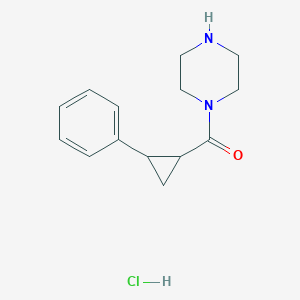
![7-(Bromomethyl)-6-oxaspiro[3.4]octane](/img/structure/B15262001.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)
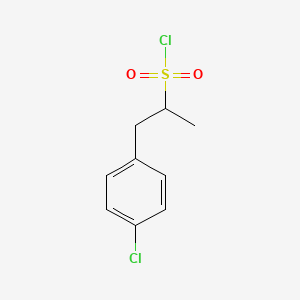
![3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15262024.png)
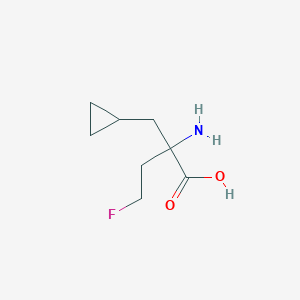
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B15262039.png)
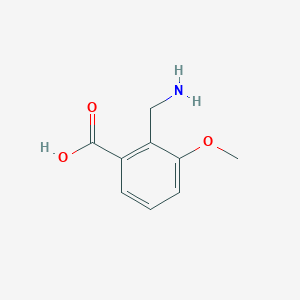
![tert-Butyl 3-(aminomethyl)-3-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B15262046.png)



